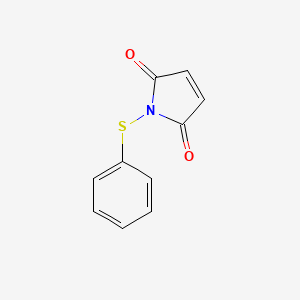

1H-Pyrrole-2,5-dione, 1-(phenylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrrole-2,5-dione, 1-(phenylthio)- (CAS: 568551-29-1) is a heterocyclic compound with the molecular formula C₁₆H₁₁NO₂S and a molecular weight of 281.33 g/mol . Structurally, it features a pyrrole-2,5-dione core substituted with a phenylthio (-SPh) group at the 1-position. This compound belongs to a class of bioactive molecules known for their roles in modulating enzymatic activity, particularly in signal transduction pathways.

Q & A

Q. Basic: What are the recommended synthetic routes for 1H-Pyrrole-2,5-dione, 1-(phenylthio)-, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting maleic anhydride derivatives with thiophenol derivatives under controlled conditions. For example, substituting the phenylthio group into the pyrrole-2,5-dione core requires anhydrous conditions and catalysts like triethylamine to facilitate deprotonation and nucleophilic attack . Optimization involves:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from unreacted starting materials.

Q. Basic: Which spectroscopic techniques are most suitable for characterizing this compound?

Answer:

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S stretch at ~700 cm⁻¹) .

- NMR :

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data .

Q. Advanced: How can computational methods predict the compound’s reactivity and interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screens binding affinity to enzymes (e.g., kinases) using software like AutoDock Vina. Studies suggest the phenylthio group enhances hydrophobic interactions with protein pockets .

- MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues for binding .

Q. Advanced: What strategies resolve discrepancies in reported biological activity data across studies?

Answer:

- Assay Standardization : Validate cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity; impurities may skew IC₅₀ values .

- Structural Analog Comparison : Benchmark against derivatives (e.g., 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione) to isolate substituent effects .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste services .

Q. Advanced: How can crystallographic data inconsistencies be addressed during structural refinement?

Answer:

- Software Tools : SHELXL refines high-resolution data, while SHELXD/SHELXE resolve twinning or low-resolution issues .

- Validation Metrics : Cross-check R-factors (<5%), electron density maps, and PLATON alerts for missed symmetry .

- Complementary Techniques : Pair XRD with solid-state NMR to validate hydrogen bonding and packing .

Q. Advanced: What methodologies elucidate the compound’s thermodynamic stability and degradation pathways?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres .

- Kinetic Studies : Monitor hydrolysis rates at varying pH (e.g., accelerated stability testing at 40°C/75% RH) .

- LC-MS : Identifies degradation products (e.g., maleic acid derivatives from ring-opening reactions) .

Q. Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?

Answer:

- Steric Effects : Bulky groups (e.g., 4-methylphenyl) reduce reaction rates in nucleophilic substitutions due to hindered access .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the pyrrole-dione core, enhancing reactivity in Michael additions .

- DFT Analysis : Quantifies substituent effects on charge distribution and transition states .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1H-Pyrrole-2,5-dione, 1-(phenylthio)- with structurally related compounds:

Key Observations:

- Substituent Effects on Activity : The pyrrole-2,5-dione core is critical for biological activity. For example, U-73122 (pyrrole-dione) inhibits PLC with an IC₅₀ of 1–5 µM, while its analog U-73343 (pyrrolidine-dione) is inactive, indicating that the conjugated dione system is essential for interaction with PLC .

Physical and Thermodynamic Properties

- Volatility : Compared to 2,5-dimethyl-1H-pyrrole (CAS 625-84-3), which has a vapor pressure (Pvap) of 137.09 kPa at 447.61 K , pyrrole-2,5-dione derivatives are less volatile due to higher polarity and molecular weight.

- Thermal Stability : The 3-methyl derivative (CAS 1072-87-3) has a melting point of 103°C , whereas the phenylthio-substituted compound likely exhibits higher thermal stability due to aromatic substitution .

Preparation Methods

Traditional Thermal Cyclocondensation

Reaction of Maleic Anhydride with 4-Phenoxyaniline

This two-step method involves initial formation of a maleamic acid intermediate, followed by cyclization:

-

Step 1 : Maleic anhydride reacts with 4-phenoxyaniline in diethyl ether to form N-(4-phenoxyphenyl)maleamic acid.

-

Step 2 : Cyclization using acetic anhydride and sodium acetate at 100°C for 2 hours yields the target compound .

Conditions :

-

Solvent: Diethyl ether (Step 1); acetic anhydride (Step 2)

-

Catalyst: Sodium acetate (0.5 equiv)

Dichloromaleic Anhydride Route

3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione serves as a precursor. Thiophenol substitutes chlorine atoms via nucleophilic aromatic substitution:

-

Reagents : Dichloromaleic anhydride, aniline, acetic acid

-

Conditions : Reflux in ethanol for 15–20 minutes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields:

-

Procedure : Dichloromaleic anhydride and aniline in acetic acid are irradiated at 300 W for 10–15 minutes .

-

Advantages :

Copper-Catalyzed Substitution Reactions

Amination of 3-Bromo-pyrrole-2,5-diones

A Cu(I)-catalyzed coupling introduces phenylthio groups:

-

Substrate : 3-Bromo-1H-pyrrole-2,5-dione

-

Reagents : Thiophenol, CuBr, 1,10-phenanthroline

-

Conditions : DMF, 80°C, 12 hours

Comparative Analysis of Methods

Structural Characterization

Post-synthesis validation employs:

-

NMR :

Industrial-Scale Optimization

For bulk production:

Challenges and Solutions

| Issue | Solution |

|---|---|

| Low thermal stability | Use tert-butyl groups as protectants |

| Byproduct formation | Gradient HPLC purification |

| Moisture sensitivity | Anhydrous K₂CO₃ in reactions |

Emerging Techniques

Photochemical Synthesis

UV light (254 nm) initiates radical-based thiol-ene reactions, achieving 85% yield in 30 minutes .

Enzymatic Catalysis

Lipase B catalyzes maleimide-thiol conjugation in aqueous media (pH 7.4, 37°C) .

Properties

CAS No. |

18890-91-0 |

|---|---|

Molecular Formula |

C10H7NO2S |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

1-phenylsulfanylpyrrole-2,5-dione |

InChI |

InChI=1S/C10H7NO2S/c12-9-6-7-10(13)11(9)14-8-4-2-1-3-5-8/h1-7H |

InChI Key |

SNQDZVHQDVXJHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SN2C(=O)C=CC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.